molecular formula C13H21N3O2S B7057265 N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-enylthiolan-3-amine

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-enylthiolan-3-amine

Cat. No.: B7057265
M. Wt: 283.39 g/mol
InChI Key: QXJOTMQRJAHIRK-UHFFFAOYSA-N
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Description

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-enylthiolan-3-amine is a complex organic compound that features a pyrazole ring, a thiolane ring, and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-enylthiolan-3-amine typically involves the alkylation of pyrazoles with bromomethyl compounds using a base such as potassium tert-butoxide in tetrahydrofuran . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques that involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-enylthiolan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to its corresponding sulfide under reducing conditions.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-enylthiolan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-enylthiolan-3-amine involves its interaction with specific molecular targets and pathways. For instance, as a nitrification inhibitor, it targets the ammonia monooxygenase enzyme in nitrifying bacteria, thereby reducing the conversion of ammonia to nitrate . In medicinal applications, it may interact with cellular receptors or enzymes to exert its therapeutic effects.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-enylthiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-4-6-16(13-5-7-19(17,18)10-13)9-12-8-15(3)14-11(12)2/h4,8,13H,1,5-7,9-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJOTMQRJAHIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN(CC=C)C2CCS(=O)(=O)C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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